methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate
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Overview
Description
Methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate is a chemical compound. It likely belongs to the class of organic compounds known as Schiff bases. Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring, given the presence of the term ‘benzenecarboxylate’ in its name. The ‘methyl’, ‘methoxy’, and ‘amino’ groups would be attached to this ring .Chemical Reactions Analysis
Schiff bases, including this compound, can undergo a variety of chemical reactions. They can act as ligands to form coordination compounds with metal ions. They can also be reduced to form secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, Schiff bases are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
Photodynamic Therapy Applications
Methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate and related compounds have shown potential in photodynamic therapy, particularly for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with remarkable properties for Type II photosensitizers, which are highly relevant in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Radioligand Synthesis
In the field of neuroimaging, similar compounds have been utilized for synthesizing potential radioligands. Vos and Slegers (1994) developed a synthesis procedure for a compound that could potentially serve as a radioligand for the GABA receptor in the brain (Vos & Slegers, 1994).
Material Synthesis and Characterization
These compounds are also significant in the synthesis and characterization of materials. Ajibade and Andrew (2021) reported on the molecular structures of similar compounds synthesized via Schiff bases reduction route, highlighting their importance as starting materials for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Biological Activity and Antibacterial Properties
Additionally, such compounds exhibit biological activity, including antibacterial properties. Ahmed, Yousif, and Al-Jeboori (2013) synthesized new cobalt and cadmium complexes with Schiff-bases derived from similar compounds and investigated their biological activity against various bacterial strains (Ahmed, Yousif, & Al-Jeboori, 2013). Similarly, Oloyede-Akinsulere, Babajide, and Salihu (2018) synthesized substituted tridentate salicylaldimines and evaluated their antibacterial and antioxidant activities, noting the impact of electron-donating groups on these activities (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
DNA Interaction and Potential Drug Candidates
Moreover, Kurt, Temel, Atlan, and Kaya (2020) synthesized similar Schiff base ligands and their metal complexes, highlighting their DNA binding properties and potential as drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).
Safety And Hazards
Future Directions
The study of Schiff bases, including potentially this compound, is a vibrant field of research due to their versatile properties and potential applications in various fields such as medicinal chemistry, analytical chemistry, and material science . Future research may focus on exploring these applications further.
properties
IUPAC Name |
methyl 4-[(2-hydroxy-4-methoxyphenyl)methylideneamino]-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-13-6-4-11(15(19)9-13)10-18-12-5-7-14(17(20)23-3)16(8-12)22-2/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZMSYPENAHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)C(=O)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate |
Citations
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